2,6-Diethyl-4-methylphenol
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Overview
Description
2,6-Diethyl-4-methylphenol is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Diethyl-4-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylphenol (p-cresol) with ethyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with ethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of zeolite catalysts in the alkylation reaction can significantly improve the selectivity and conversion rates. Additionally, continuous flow reactors are employed to maintain optimal reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,6-Diethyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as an active ingredient in pharmaceutical formulations.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. Additionally, the ethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.
4-Methylphenol (p-Cresol): A simpler phenolic compound with similar reactivity but different physical and chemical properties.
2,4,6-Trinitrophenol (Picric Acid): A highly nitrated phenol with explosive properties and distinct applications.
Uniqueness
2,6-Diethyl-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its lipophilicity and reactivity, making it suitable for various specialized applications .
Properties
CAS No. |
35050-88-5 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,6-diethyl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
HFVTUNMAGWBDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1O)CC)C |
Origin of Product |
United States |
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